molecular formula C12H18N2O B11796664 1-Propyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

1-Propyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Cat. No.: B11796664
M. Wt: 206.28 g/mol
InChI Key: GWKLBOOAGSLXNH-UHFFFAOYSA-N
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Description

1-Propyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one typically involves the reaction of a pyridine derivative with a propylating agent and a pyrrolidine derivative. Common reagents used in the synthesis include alkyl halides, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often involve heating and stirring under an inert atmosphere.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale batch reactions in reactors, followed by purification steps such as crystallization, distillation, or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Propyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Propyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propyl-3-(pyrrolidin-2-yl)pyridine
  • 1-Butyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one
  • 1-Propyl-3-(piperidin-2-yl)pyridin-2(1H)-one

Uniqueness

1-Propyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-propyl-3-pyrrolidin-2-ylpyridin-2-one

InChI

InChI=1S/C12H18N2O/c1-2-8-14-9-4-5-10(12(14)15)11-6-3-7-13-11/h4-5,9,11,13H,2-3,6-8H2,1H3

InChI Key

GWKLBOOAGSLXNH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC=C(C1=O)C2CCCN2

Origin of Product

United States

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